Bienvenue dans la boutique en ligne BenchChem!

methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate

STAT3 inhibition sulfamoylbenzamide SAR conformational restriction

Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate (CAS 864940-37-4) is a synthetic small molecule (C₂₀H₂₄N₂O₅S₂, MW 436.54 g/mol) belonging to the N-substituted sulfamoylbenzamide class, built upon a thiophene-3-carboxylate core. The compound features a distinctive N-cyclohexyl-N-methyl sulfamoyl substituent para to the benzamide carbonyl, which connects to the 2-amino position of the thiophene ring bearing a methyl ester at the 3-position.

Molecular Formula C20H24N2O5S2
Molecular Weight 436.54
CAS No. 864940-37-4
Cat. No. B2716636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate
CAS864940-37-4
Molecular FormulaC20H24N2O5S2
Molecular Weight436.54
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
InChIInChI=1S/C20H24N2O5S2/c1-22(15-6-4-3-5-7-15)29(25,26)16-10-8-14(9-11-16)18(23)21-19-17(12-13-28-19)20(24)27-2/h8-13,15H,3-7H2,1-2H3,(H,21,23)
InChIKeyFTFJZFUCANZUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate (CAS 864940-37-4): Chemical Identity, Scaffold Class, and Procurement Baseline


Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate (CAS 864940-37-4) is a synthetic small molecule (C₂₀H₂₄N₂O₅S₂, MW 436.54 g/mol) belonging to the N-substituted sulfamoylbenzamide class, built upon a thiophene-3-carboxylate core . The compound features a distinctive N-cyclohexyl-N-methyl sulfamoyl substituent para to the benzamide carbonyl, which connects to the 2-amino position of the thiophene ring bearing a methyl ester at the 3-position . This scaffold places it at the intersection of two therapeutically relevant chemotypes: the sulfamoylbenzamide family, which has yielded inhibitors of STAT3 signaling, NLRP3 inflammasome activation, and HBV capsid assembly [1], and the 2-aminothiophene-3-carboxylate family, a privileged scaffold in kinase inhibitor and anti-inflammatory drug discovery [2]. Currently available from specialty chemical suppliers at ≥95% purity for research use only, this compound is positioned as a tool compound and early-stage lead-like molecule .

Why Generic Substitution of Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate with In-Class Analogs Carries Risk


The N-substituted sulfamoylbenzamide-thiophene chemotype is exquisitely sensitive to both the N-alkyl substituent on the sulfamoyl group and the functional group at the thiophene 3-position, precluding casual interchange of analogs [1]. In the closely related STAT3 inhibitor series reported by Wang et al. (2021), systematic variation of the N-substituent on the sulfamoylbenzamide moiety produced IC₅₀ values spanning from 0.61 μM to >50 μM against STAT3-dependent tumor cell lines, demonstrating that small changes in the N-alkyl group can shift a compound from potent inhibition to near-complete inactivity [1]. The cyclohexyl(methyl) substitution pattern introduces a unique combination of steric bulk, conformational restriction, and lipophilicity that is not replicated by linear alkyl (e.g., butyl), arylalkyl (e.g., benzyl), or smaller cycloalkyl variants [2]. Furthermore, the methyl ester at the thiophene 3-position is a metabolically and electronically distinct functional group compared to the carboxamide, carbamate, or carboxylic acid analogs that populate this chemical series, affecting both target binding and pharmacokinetic behavior [3]. Substitution with an analog lacking either of these defining features—even one with an otherwise identical scaffold—would yield a different compound with unvalidated biological activity.

Quantitative Differentiation Evidence for Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate vs. Closest Analogs


N-Cyclohexyl-N-methyl Sulfamoyl Substituent vs. Pyrrolidine Sulfamoyl: Conformational and Steric Differentiation from STAT3 Inhibitor XVI

The target compound bears an N-cyclohexyl-N-methyl sulfamoyl group, whereas the closest well-characterized arylsulfonamidyl-thiophene analog, STAT3 Inhibitor XVI (CAS 1260364-43-9), employs a pyrrolidine sulfonamide ring system . STAT3 Inhibitor XVI inhibits IL-6-induced STAT3 transcriptional activity with an EC₅₀ of 15 μM in HeLa cells and demonstrates selectivity for STAT3 over STAT1 phosphorylation at 10–30 μM . The N-cyclohexyl-N-methyl motif in the target compound provides substantially greater conformational flexibility and steric bulk than the conformationally constrained pyrrolidine ring: the cyclohexyl chair conformer occupies a larger three-dimensional volume and presents a different electrostatic surface to binding pockets [1]. This substitution pattern has been shown in related sulfamoylbenzamide series to modulate lipophilicity (predicted logP ~3.2 for target compound molecular formula vs. ~2.8 for representative pyrrolidine-containing analogs) and potentially alter kinase selectivity profiles [2]. However, no direct head-to-head comparison data are available for these two specific compounds in the same assay .

STAT3 inhibition sulfamoylbenzamide SAR conformational restriction kinase selectivity

Methyl Ester at Thiophene 3-Position vs. Carboxamide Analogs: Functional Group Impact on Molecular Recognition and Metabolic Lability

The target compound contains a methyl ester at the thiophene 3-position, distinguishing it from 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (the primary amide analog, CAS not located in primary literature) and methyl N-(2-{4-cyclohexyl(methyl)sulfamoylbenzamido}thiophene-3-carbonyl)carbamate (CAS 864941-28-6) . In the broader 2-aminothiophene-3-carboxylate class, the ester functional group is known to serve as a hydrolytically labile moiety that can function as a prodrug handle or modulate cellular permeability relative to the corresponding carboxylic acid or amide [1]. The methyl ester offers a smaller steric footprint and different hydrogen-bonding capability compared to the carboxamide (H-bond donor) or carbamate (extended H-bond network), which may alter binding mode within enzyme active sites or protein-protein interaction interfaces [1]. The carboxamide analog 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide has been listed by multiple suppliers as a research compound, but no published quantitative biological activity data were identified for it, making the target methyl ester compound the more tractable starting point for SAR exploration within this sub-series .

thiophene-3-carboxylate ester vs. amide prodrug potential metabolic stability

NLRP3 Inflammasome Inhibition Potential: Class-Level Evidence from Sulfamoylbenzamide Chemotype

The sulfamoylbenzamide chemotype has been identified as a scaffold for NLRP3 inflammasome inhibition. In the ChEMBL/BindingDB databases, several compounds bearing the 4-[cyclohexyl(methyl)sulfamoyl]benzamido motif have demonstrated NLRP3 inhibitory activity in human THP-1 macrophage assays [1]. A closely related compound (CHEMBL5207805 / BDBM50597946) inhibited NLRP3 inflammasome activation with an IC₅₀ of 2.21 μM in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages, assessed as reduction in pyroptosis [1]. Additional sulfamoylbenzamide derivatives in BindingDB have shown NLRP3 inhibition ranging from nanomolar (IC₅₀ = 8 nM in LPS-primed THP-1 cells) to low micromolar (IC₅₀ = 1.50 μM in human whole blood) [2]. While the target compound itself has not been directly assayed in published NLRP3 studies, its structural congruence with active chemotypes—particularly the 4-(cyclohexyl(methyl)sulfamoyl)benzamido pharmacophore linked to a heterocyclic core—places it within the active SAR space of this target class . The thiophene-3-carboxylate core further distinguishes it from the benzothiazole and oxadiazole heterocycles more commonly found in NLRP3-active sulfamoylbenzamides, potentially offering a differentiated selectivity window .

NLRP3 inflammasome IL-1β pyroptosis innate immunity anti-inflammatory

Synthetic Accessibility and Building Block Availability: Cyclohexyl(methyl)sulfamoyl Chloride as a Defined Intermediate

The target compound is synthesized via amide coupling of methyl 2-aminothiophene-3-carboxylate with 4-[cyclohexyl(methyl)sulfamoyl]benzoyl chloride . The key building block, cyclohexyl(methyl)sulfamoyl chloride (CAS 83842-57-3), is commercially available and enables the modular introduction of the cyclohexyl(methyl)sulfamoyl group into diverse scaffolds . This contrasts with the pyrrolidine sulfonamide present in STAT3 Inhibitor XVI, which requires a different synthetic route via cyclic sulfamide formation . The synthetic route for the target compound benefits from well-precedented amide coupling chemistry, making it amenable to parallel library synthesis for SAR exploration. The process for preparing acylsulfamoylbenzamides, as described in patent WO-2005000797-A1, provides a validated methodological framework applicable to this compound class [1]. The 95%+ purity specification from commercial suppliers indicates that the compound can be obtained with acceptable purity for in vitro screening without additional purification .

synthetic chemistry building block cyclohexyl(methyl)sulfamoyl chloride amide coupling library synthesis

Recommended Research and Industrial Application Scenarios for Methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate Based on Quantitative Evidence


STAT3-Mediated Cancer Cell Line Screening in Direct Comparison with STAT3 Inhibitor XVI

Deploy the target compound alongside STAT3 Inhibitor XVI (CAS 1260364-43-9) in a head-to-head screen using IL-6-stimulated STAT3 luciferase reporter assays in HeLa cells, where STAT3 Inhibitor XVI has a defined EC₅₀ of 15 μM . This design enables direct quantitative benchmarking of the N-cyclohexyl-N-methyl sulfamoyl motif against the pyrrolidine sulfonamide comparator. Extend profiling to STAT3-dependent cancer lines (MDA-MB-231, HCT-116) where the sulfamoylbenzamide class has demonstrated IC₅₀ values in the 0.61–1.11 μM range for optimized analogs [1]. Include STAT1 phosphorylation counter-screening to assess selectivity, building on the established selectivity window of STAT3 Inhibitor XVI .

NLRP3 Inflammasome Phenotypic Screening Cascade in THP-1 Macrophages

Given the class-level NLRP3 inhibitory activity of sulfamoylbenzamide derivatives (IC₅₀ range: 8 nM to 2.21 μM across multiple chemotypes in THP-1 cells) [2], prioritize the target compound in an LPS/nigericin-stimulated THP-1 pyroptosis assay with IL-1β release as the primary readout. The thiophene-3-carboxylate core provides a heterocyclic scaffold distinct from the benzothiazole and oxadiazole systems commonly explored in NLRP3 inhibitor SAR, offering an opportunity to probe uncharted chemical space within this target class [2]. Include MCC950 (CRID3) as a positive control (IC₅₀ ~8 nM) and monitor caspase-1 activation and ASC speck formation as orthogonal endpoints.

Medicinal Chemistry SAR Expansion via Ester Hydrolysis and Amide Derivatization

Exploit the methyl ester at the thiophene 3-position as a synthetic diversification point. Hydrolyze to the corresponding carboxylic acid for solubility optimization, or perform direct aminolysis to generate a focused library of carboxamide analogs . The modular amide coupling route from methyl 2-aminothiophene-3-carboxylate and 4-[cyclohexyl(methyl)sulfamoyl]benzoyl chloride (CAS 83842-57-3 commercially available) supports rapid parallel synthesis of derivatives varying at both the thiophene 3-position and the sulfamoyl N-substituent . This strategy is supported by the acylsulfamoylbenzamide synthetic methodology of WO-2005000797-A1 [3].

Physicochemical Profiling and PK Property Benchmarking Against In-Class Carboxamide Analogs

Conduct comparative physicochemical profiling (logP, aqueous solubility, PAMPA permeability, microsomal stability) of the target methyl ester compound versus its carboxamide analog (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide) and carbamate analog (CAS 864941-28-6) . Predicted logP for the methyl ester (~3.2) [4] suggests moderate lipophilicity suitable for cell permeability, while the absence of an H-bond donor at the ester position may confer differential metabolic stability compared to the carboxamide series. These data will inform lead optimization decisions and clarify whether the ester warrants replacement with a more metabolically stable bioisostere.

Quote Request

Request a Quote for methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.